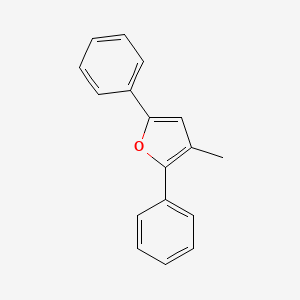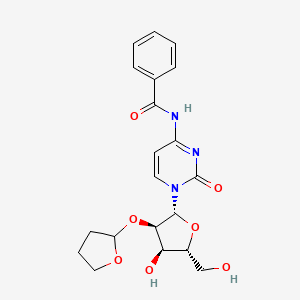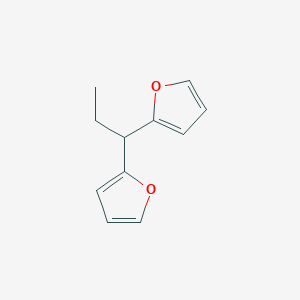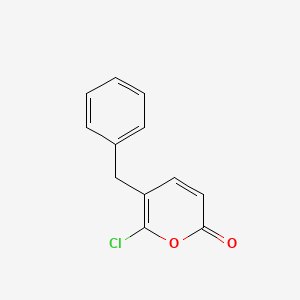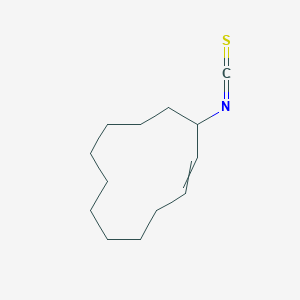![molecular formula C16H26O B14412601 [(Decan-4-yl)oxy]benzene CAS No. 82971-14-0](/img/structure/B14412601.png)
[(Decan-4-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Decan-4-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a decan-4-yloxy group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Decan-4-yl)oxy]benzene typically involves the reaction of benzene with decan-4-ol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzene is reacted with decan-4-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[(Decan-4-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(Decan-4-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(Decan-4-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A benzene ring with a hydroxyl group.
Anisole: A benzene ring with a methoxy group.
Toluene: A benzene ring with a methyl group.
Uniqueness
[(Decan-4-yl)oxy]benzene is unique due to the presence of a decan-4-yloxy group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler benzene derivatives .
Propiedades
Número CAS |
82971-14-0 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
decan-4-yloxybenzene |
InChI |
InChI=1S/C16H26O/c1-3-5-6-8-12-15(11-4-2)17-16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 |
Clave InChI |
DHJVBLMULBWUCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
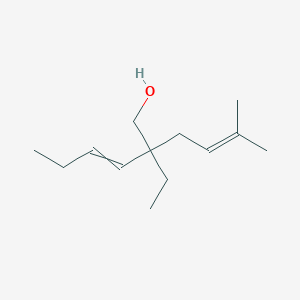
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
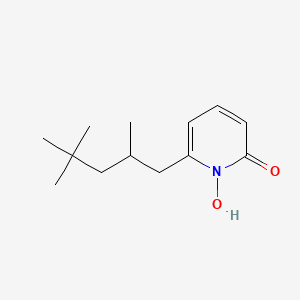
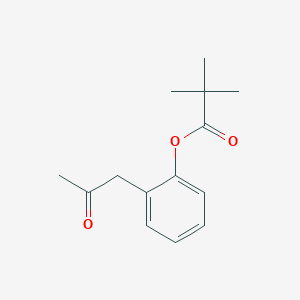
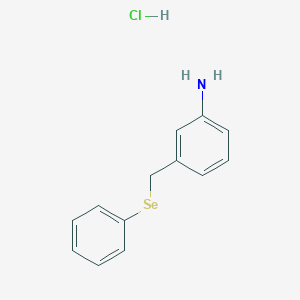
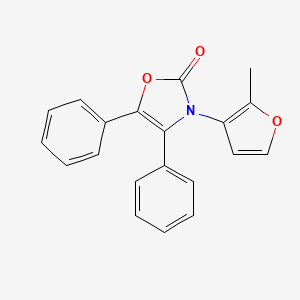
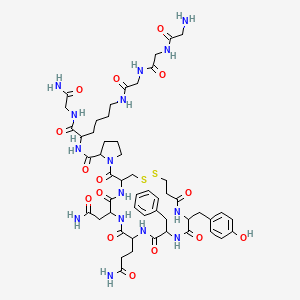
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
